3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine

PI3Kα inhibitor Morpholino-quinoxaline Kinase inhibition

3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 2192746-81-7, MF: C₁₉H₂₁N₅O, MW: 335.41 g/mol) is a heterocyclic small molecule featuring a quinoxaline core substituted at the 3-position with a methyl group and linked via a methylene bridge to a 2-morpholinopyridin-4-yl moiety. The compound belongs to the morpholino-quinoxaline class identified by Wu et al.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 2192746-81-7
Cat. No. B2539918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine
CAS2192746-81-7
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N=C1NCC3=CC(=NC=C3)N4CCOCC4
InChIInChI=1S/C19H21N5O/c1-14-19(23-17-5-3-2-4-16(17)22-14)21-13-15-6-7-20-18(12-15)24-8-10-25-11-9-24/h2-7,12H,8-11,13H2,1H3,(H,21,23)
InChIKeyGHGOOEFJDJQIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 2192746-81-7): Procurement-Grade Structural & Pharmacophoric Baseline


3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 2192746-81-7, MF: C₁₉H₂₁N₅O, MW: 335.41 g/mol) is a heterocyclic small molecule featuring a quinoxaline core substituted at the 3-position with a methyl group and linked via a methylene bridge to a 2-morpholinopyridin-4-yl moiety . The compound belongs to the morpholino-quinoxaline class identified by Wu et al. (2012) as PI3Kα inhibitors (exemplar 1a IC₅₀: 0.44 μM) . The 3-methyl substituent distinguishes it from the des-methyl analog N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 1935742-34-9, C₁₈H₁₉N₅O, MW: 321.4 g/mol) , and patent precedents (US8193189B2) establish the morpholinopyridinyl-quinoxaline scaffold in tyrosine kinase inhibitor (TKI) chemical space . This compound is positioned at the intersection of PI3K pathway targeting and quinoxaline-based kinase inhibitor design, with the 3-methyl group creating a distinct molecular recognition surface compared to unmethylated analogs.

Chemotype Morpholino-quinoxaline PI3Kα inhibitor scaffold
Differentiation 3-Methyl SAR probe distinct from des-methyl analog
Patent context Falls within TKI morpholino-quinoxaline IP space

Why Generic Quinoxaline-2-amine Substitution Fails: Structural Determinants of Target Engagement for 2192746-81-7


Generic quinoxaline-2-amines (e.g., CAS 34972-22-0, 3-methylquinoxalin-2-amine; MW 159.19) lack the morpholinopyridine pharmacophore essential for PI3Kα hinge-region binding, as demonstrated by Wu et al. who showed that morpholino and sulfonyl groups are critical contributors to PI3Kα inhibitory activity . Conversely, N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine (CAS 1935742-34-9) retains the morpholinopyridine group but omits the 3-methyl substituent, eliminating a hydrophobic contact point that may influence binding pocket complementarity and physicochemical properties . The 3-methyl group on 2192746-81-7 increases calculated logP by approximately 0.3–0.5 units versus the des-methyl analog (estimated from fragment-based cLogP contributions), and raises molecular weight from 321.4 to 335.4 g/mol . These structural features cannot be recapitulated by substituting with simpler quinoxaline cores or analogs lacking the precise substitution pattern, making direct replacement without compromising target binding profile unlikely.

Generic quinoxaline-2-amines lack the morpholinopyridine pharmacophore required for PI3Kα hinge binding, potentially losing target engagement.
The des-methyl analog (CAS 1935742-34-9) omits the 3-methyl group, which may alter hydrophobic contacts, lipophilicity, and binding pocket complementarity.
Simpler quinoxaline cores cannot recapitulate the TKI patent-class architecture, potentially limiting kinase selectivity profile if used as direct replacements.

Quantitative Differentiation Evidence: 3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine vs. Closest Analogs


PI3Kα Class-Level Inhibitory Potency: Morpholino-Quinoxaline Scaffold Benchmarking

The morpholino-quinoxaline scaffold to which 2192746-81-7 belongs has been validated as a PI3Kα inhibitor chemotype. The published exemplar compound 1a (a morpholino-quinoxaline) demonstrated PI3Kα IC₅₀ = 0.44 μM . While direct IC₅₀ data for 2192746-81-7 are not yet published, the 3-methyl substituent on the quinoxaline core is expected to modulate potency relative to this benchmark through altered hydrophobic interactions in the affinity pocket, as is commonly observed in quinoxaline SAR. By contrast, the des-methyl analog (CAS 1935742-34-9) lacks this methyl group and is predicted to have a different binding pose, potentially resulting in divergent PI3Kα potency. This evidence is class-level inference and users should verify activity in their own assays.

PI3Kα Class Potency
Class-level
0.44 μM (exemplar 1a)
Supports PI3Kα pathway class-level target engagement
Class inference; verify in assay
PI3Kα inhibitor Morpholino-quinoxaline Kinase inhibition

Calculated Physicochemical Differentiation: cLogP and tPSA vs. Des-Methyl Analog

The 3-methyl substitution on 2192746-81-7 increases calculated logP (cLogP) and molecular weight compared to the des-methyl analog (CAS 1935742-34-9). Using fragment-based calculation, the addition of a –CH₃ group (π = +0.56 per Hansch) adds approximately +0.5 to cLogP. Additionally, 2192746-81-7 has a slightly reduced topological polar surface area (tPSA) relative to molecular weight, yielding marginally improved predicted membrane permeability. These differences, while modest individually, collectively shift the compound's ADME profile to a more lipophilic space, which may be advantageous for CNS penetration or disadvantageous for solubility depending on the intended application . This evidence is calculated/computational and requires experimental validation.

cLogP Differentiation
Data to verify
Target: cLogP ≈3.1–3.5
Des-methyl: cLogP ≈2.6–3.0
May shift membrane permeability vs. des-methyl analog
Calculated; requires experimental logD
Lipophilicity Drug-likeness ADME prediction

Cytotoxicity Window in HCT-116 Colon Cancer Cells: Class-Level Antiproliferative Activity

Vendor-provided screening data indicate that compounds structurally similar to 2192746-81-7 exhibit IC₅₀ values ranging from 1.9 to 7.52 μg/mL against the HCT-116 human colon carcinoma cell line . This range provides a preliminary cytotoxicity benchmark for the morpholino-quinoxaline class. Induction of apoptosis was observed at comparable concentrations. As a class-level inference, 2192746-81-7 is expected to fall within or near this range, with the 3-methyl group potentially shifting potency relative to des-methyl or other analogs. Direct head-to-head data are not available, and users must independently verify activity.

HCT-116 Cytotoxicity
Class-level
IC₅₀ range: 1.9–7.52 μg/mL
Supports cytotoxicity endpoint review in HCT-116
Class-level; independent verification needed
Anticancer Cytotoxicity HCT-116

Tyrosine Kinase Inhibition Scope: Patent Precedent for Quinoxaline-Morpholinopyridine Scaffolds

US patent US8193189B2 extensively claims quinoxaline derivatives bearing morpholinylmethyl and morpholinylphenyl substituents as tyrosine kinase activity inhibitors . The patent exemplifies compounds such as 4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine, establishing that the morpholino-quinoxaline chemotype is recognized intellectual property in the TKI space. While 2192746-81-7 is not specifically exemplified, its morpholinopyridinylmethyl-quinoxaline architecture falls within the generic Markush structure, indicating potential TKI activity. In contrast, simpler quinoxaline-2-amines without the morpholinopyridine extension are not covered by this TKI patent class, narrowing their demonstrated therapeutic relevance.

TKI Patent Scope
Context-dependent
Falls within US8193189B2 generic claims
Supports kinase inhibitor IP context
No direct enzymatic data
Tyrosine kinase inhibitor TKI Patent mapping

VEGFR-2 Kinase Inhibitory Potential: 3-Methylquinoxaline Scaffold Precedent

A 2021 study by Al-Marhabi et al. demonstrated that 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol derivatives act as VEGFR-2 inhibitors with in vitro cytotoxicity against HepG-2 and MCF-7 cancer cell lines . This establishes the 3-methylquinoxaline substructure as a validated pharmacophore for VEGFR-2 kinase inhibition. 2192746-81-7 replaces the 2-one/2-thiol with a 2-amine bearing the morpholinopyridinylmethyl extension, potentially adding VEGFR-2 activity to the PI3Kα/TKI profile. By contrast, the des-methyl analog lacks the 3-methyl group that the Al-Marhabi study identifies as a key feature for VEGFR-2 binding, suggesting 2192746-81-7 may possess a dual-kinase (PI3Kα + VEGFR-2) profile not achievable with the simpler analog. This is a cross-study inference and dual-target activity has not been directly confirmed.

VEGFR-2 Potential
Cross-study
3-Methylquinoxaline scaffold VEGFR-2 activity reported
Supports dual-kinase pathway hypothesis review
Cross-study; dual activity unconfirmed
VEGFR-2 Angiogenesis Quinoxaline SAR

Hydrogen Bond Acceptor/Donor Profile and Rotatable Bond Count: ADME Differentiation

2192746-81-7 (C₁₉H₂₁N₅O) possesses 6 hydrogen bond acceptors (5 N + 1 O), 1 hydrogen bond donor (secondary amine NH), and 5 rotatable bonds . The des-methyl analog (C₁₈H₁₉N₅O) has identical HBA/HBD counts but one fewer rotatable bond (4 vs. 5) due to the absent methyl group . This additional rotatable bond in 2192746-81-7 may increase conformational entropy, potentially affecting binding kinetics (kon/koff rates) and solubility. Under typical drug-likeness filters (Lipinski, Veber), both compounds fall within acceptable ranges, but the marginally higher rotatable bond count of 2192746-81-7 (5 vs. the Veber threshold of ≤10) remains well within compliance while offering greater conformational flexibility for induced-fit binding.

Rotatable Bond Profile
Calculated
Target: 5 rot. bonds, HBA 6, HBD 1
Des-methyl: 4 rot. bonds, HBA 6, HBD 1
Additional bond may affect binding kinetics
Conformational flexibility context
ADME Drug-likeness Physicochemical properties

High-Value Application Scenarios for 3-Methyl-N-((2-morpholinopyridin-4-yl)methyl)quinoxalin-2-amine in Drug Discovery and Chemical Biology


PI3Kα Lead Optimization via 3-Position SAR Exploration

Use 2192746-81-7 as a key SAR probe to map the steric and electronic tolerance of the PI3Kα affinity pocket at the quinoxaline 3-position. Head-to-head testing against the des-methyl analog (CAS 1935742-34-9) in a PI3Kα biochemical assay will quantify the potency shift attributable to the methyl group, using the published class benchmark of IC₅₀ = 0.44 μM for morpholino-quinoxaline 1a as reference . This enables structure-based lead optimization of the morpholino-quinoxaline series.

Dual PI3Kα/VEGFR-2 Polypharmacology Phenotypic Screening

Deploy 2192746-81-7 in pathway-focused phenotypic screens (e.g., HUVEC tube formation for angiogenesis, tumor cell proliferation panels) to test the hypothesis of dual PI3Kα/VEGFR-2 inhibition arising from the combined morpholino-quinoxaline (PI3Kα) and 3-methylquinoxaline (VEGFR-2) pharmacophores. Positive hits would justify further medicinal chemistry around this dual-target scaffold.

Kinase Selectivity Profiling Against Tyrosine Kinase Panel

Profile 2192746-81-7 against a broad tyrosine kinase panel (e.g., EGFR, PDGFR, c-Kit, Src family) to define its selectivity fingerprint, leveraging the patent-established TKI potential of morpholino-quinoxaline architectures . Comparison with the des-methyl analog will isolate the contribution of the 3-methyl group to kinase selectivity, informing the design of isoform-selective inhibitors.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

Evaluate 2192746-81-7 for CNS multiparameter optimization (MPO) scores given its moderate cLogP (~3.1–3.5), acceptable tPSA (~62 Ų), and low molecular weight (335.4 g/mol) . The 3-methyl group provides a lipophilicity increment over the des-methyl analog without pushing the compound outside CNS drug-like space, making it a suitable starting point for neurodegenerative disease or brain tumor kinase inhibitor programs.

Application
Selection Property
Validation Focus
PI3Kα SAR exploration
3-Methyl substitution SAR probe
PI3Kα biochemical assay benchmarking
Dual-kinase pathway phenotyping
Combined PI3Kα/VEGFR-2 pharmacophore scaffold
Angiogenesis and tumor cell proliferation panel
Kinase selectivity profiling
TKI patent-class morpholino-quinoxaline architecture
Broad kinase panel selectivity fingerprint
CNS drug-like property evaluation
Moderate lipophilicity and tPSA profile
CNS MPO scoring and permeability assays
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